

# Cladribine in Relapsing Multiple Sclerosis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Cladribine** clinical trial data, offering a comparative perspective against other key oral disease-modifying therapies (DMTs) for relapsing multiple sclerosis (RMS). The information is intended to support research, scientific evaluation, and drug development efforts in the field of neurology.

# **Executive Summary**

**Cladribine** is a purine nucleoside analog that acts as an immune reconstitution therapy. Its efficacy and safety in treating relapsing forms of multiple sclerosis have been established in pivotal clinical trials, most notably the CLARITY and ORACLE-MS studies. This guide synthesizes the key findings from these trials and provides a comparative analysis with other oral DMTs, focusing on efficacy endpoints such as Annualized Relapse Rate (ARR) and disability progression, as well as safety profiles.

#### **Mechanism of Action**

**Cladribine** is a prodrug that is preferentially taken up by lymphocytes due to their high ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT). Inside the cell, DCK phosphorylates **Cladribine** into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent programmed cell death (apoptosis). This results in a



selective and sustained reduction of circulating T and B lymphocytes, which are key players in the inflammatory cascade of multiple sclerosis.[1][2][3]



Click to download full resolution via product page

Cladribine's intracellular activation and induction of apoptosis in lymphocytes.

## **Efficacy of Cladribine: Key Clinical Trial Data**

The efficacy of **Cladribine** has been primarily demonstrated in two pivotal Phase III trials: the CLARITY study in patients with relapsing-remitting multiple sclerosis (RRMS) and the ORACLE-MS study in patients with a first clinical demyelinating event (clinically isolated syndrome - CIS).

### **CLARITY Study**

The **CLAdRIbine** Tablets treating Multiple Sclerosis OrallY (CLARITY) study was a 96-week, randomized, double-blind, placebo-controlled trial.

Table 1: Key Efficacy Outcomes from the CLARITY Study (96 Weeks)



| Outcome<br>Measure                       | Placebo<br>(n=437) | Cladribine 3.5<br>mg/kg (n=433) | Relative<br>Reduction vs.<br>Placebo (95%<br>CI) | p-value |
|------------------------------------------|--------------------|---------------------------------|--------------------------------------------------|---------|
| Annualized<br>Relapse Rate<br>(ARR)      | 0.33               | 0.14                            | 58% (47% to<br>66%)                              | <0.001  |
| Proportion of Relapse-Free Patients      | 61%                | 80%                             | Odds Ratio: 2.53<br>(1.87 to 3.43)               | <0.001  |
| 3-Month Confirmed Disability Progression | 16.5%              | 11.6%                           | Hazard Ratio:<br>0.68 (0.49 to<br>0.96)          | 0.026   |

Disability progression was defined as a sustained increase in the Expanded Disability Status Scale (EDSS) score for at least 3 months.

## **ORACLE-MS Study**

The ORAI **CLadribine** in Early MS (ORACLE-MS) study was a randomized, double-blind, placebo-controlled trial in patients who had experienced a first clinical event suggestive of MS.

Table 2: Key Efficacy Outcomes from the ORACLE-MS Study

| Outcome                                             | Placebo       | Cladribine 3.5 | Hazard Ratio           | p-value |
|-----------------------------------------------------|---------------|----------------|------------------------|---------|
| Measure                                             | (n=206)       | mg/kg (n=206)  | (95% CI)               |         |
| Time to Conversion to Clinically Definite MS (CDMS) | 35% converted | 13% converted  | 0.33 (0.21 to<br>0.51) | <0.0001 |

# **Comparative Efficacy with Other Oral DMTs**



Several studies have compared the efficacy of **Cladribine** with other oral disease-modifying therapies for MS. These comparisons are often based on real-world data or network meta-analyses, as head-to-head randomized controlled trials are limited.

Table 3: Comparative Annualized Relapse Rates (ARR) of Oral DMTs

| Treatment         | Study/Analysis                    | ARR  | Comparison vs.<br>Cladribine                                                                                          |
|-------------------|-----------------------------------|------|-----------------------------------------------------------------------------------------------------------------------|
| Cladribine        | MERLYN Study                      | 0.10 | -                                                                                                                     |
| Fingolimod        | MERLYN Study                      | 0.14 | Numerically higher<br>ARR than Cladribine                                                                             |
| Cladribine        | Real-world data (Patti<br>et al.) | -    | Lower ARR than Interferon, Glatiramer Acetate, and Dimethyl Fumarate; Similar to Fingolimod; Higher than Natalizumab. |
| Dimethyl Fumarate | Real-world data (Patti<br>et al.) | -    | Higher ARR than<br>Cladribine                                                                                         |
| Teriflunomide     | Real-world data                   | -    | Higher ARR than<br>Cladribine                                                                                         |

# Experimental Protocols CLARITY Study Protocol

- Study Design: A 96-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients aged 18 to 55 years with a diagnosis of RRMS according to the 2005 McDonald criteria, with at least one relapse in the previous 12 months.
- Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral **Cladribine** (3.5 mg/kg or 5.25 mg/kg) administered in two short courses in the



first 48 weeks.

- Primary Endpoint: The qualifying relapse rate at 96 weeks.
- Statistical Analysis: The annualized relapse rate was analyzed using a negative binomial regression model, with treatment group and region as fixed effects and the logarithm of the time on study as an offset variable. Time to disability progression was analyzed using a Cox proportional hazards model.

### **ORACLE-MS Study Protocol**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: Patients aged 18 to 55 years who had experienced a first clinical demyelinating event within 75 days prior to screening and had at least two clinically silent T2 lesions on a brain MRI.
- Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral **Cladribine** (3.5 mg/kg or 5.25 mg/kg).
- Primary Endpoint: Time to conversion to clinically definite multiple sclerosis (CDMS) as defined by the Poser criteria.
- Statistical Analysis: The primary endpoint of time to conversion to CDMS was analyzed using a Cox proportional hazards model, with treatment and region as covariates.





Click to download full resolution via product page

A generalized workflow for a randomized controlled clinical trial.

# Safety and Tolerability

The safety profile of **Cladribine** is an important consideration for its use. The most common adverse events observed in clinical trials are lymphopenia, headache, and nasopharyngitis.



Table 4: Common Adverse Events (CLARITY Study)

| Adverse Event                     | Placebo (%) | Cladribine 3.5 mg/kg (%) |
|-----------------------------------|-------------|--------------------------|
| Lymphopenia                       | 1.8         | 21.6                     |
| Headache                          | 22.8        | 24.8                     |
| Nasopharyngitis                   | 13.8        | 16.4                     |
| Nausea                            | 8.7         | 10.2                     |
| Upper Respiratory Tract Infection | 6.9         | 8.3                      |
| Herpes Zoster                     | 0.2         | 1.9                      |

Note: This table presents a selection of common adverse events and is not exhaustive.

#### Conclusion

The statistical analysis of **Cladribine** clinical trial data demonstrates its efficacy in reducing relapse rates and delaying disability progression in patients with relapsing multiple sclerosis. Comparative analyses with other oral DMTs suggest a favorable efficacy profile. The primary safety concern is lymphopenia, which is a known and manageable effect of its mechanism of action. This guide provides a foundational overview for researchers and professionals engaged in the study and development of multiple sclerosis therapies. For more detailed information, it is recommended to consult the full publications of the cited clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cladribine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]



- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- To cite this document: BenchChem. [Cladribine in Relapsing Multiple Sclerosis: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669150#statistical-analysis-of-cladribine-clinical-trial-data-for-research-purposes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com